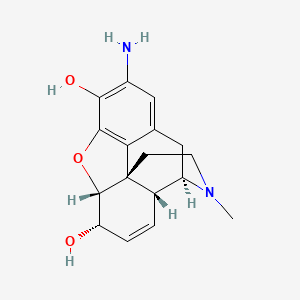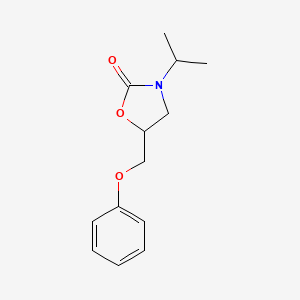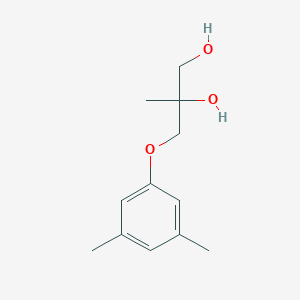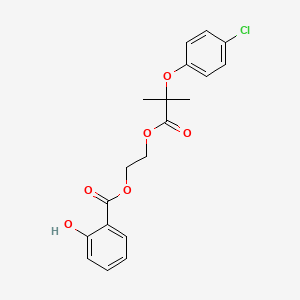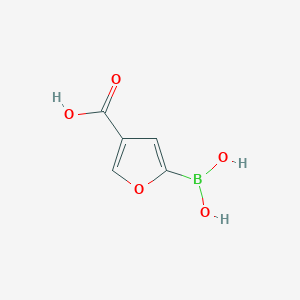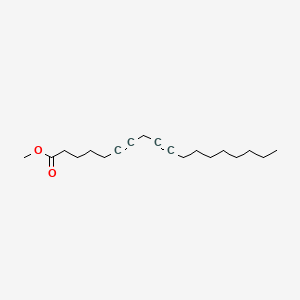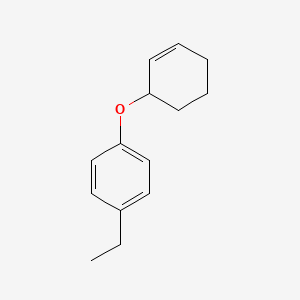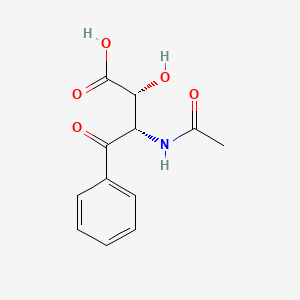
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and selective reactions to ensure the correct stereochemistry. For instance, the synthesis might start with a chiral amino acid derivative, followed by acylation, hydroxylation, and oxidation steps under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as microbial fermentation, to produce the chiral intermediates. These intermediates are then subjected to chemical transformations to obtain the final product. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Applications De Recherche Scientifique
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar functional groups but different stereochemistry.
Citric acid: Another related compound with similar chemical properties but different biological roles.
Uniqueness
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
(2R,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11-/m1/s1 |
Clé InChI |
JRVRHJSMHHKUKE-MWLCHTKSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]([C@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
